Mexaform
Description
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Structure
2D Structure
Properties
CAS No. |
8056-07-3 |
|---|---|
Molecular Formula |
C42H45BrClIN4O6 |
Molecular Weight |
944.1 g/mol |
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol;2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;4,7-phenanthroline-5,6-dione;bromide |
InChI |
InChI=1S/C21H34NO3.C12H6N2O2.C9H5ClINO.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1-6H;1-4,13H;1H/q+1;;;/p-1 |
InChI Key |
SVZLGDBIEMFAJR-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
Synonyms |
Mexaform |
Origin of Product |
United States |
Historical Trajectories of Research into Halogenated Hydroxyquinoline Derivatives
The scientific investigation into halogenated hydroxyquinoline derivatives dates back over a century. Clioquinol (B1669181) (iodochlorhydroxyquin), a key component of Mexaform, was first developed in 1899 and initially utilized as a topical antiseptic. Its application later expanded to include the treatment of various gastrointestinal infections, such as traveler's diarrhea and infections caused by fungi and protozoa. For many years, clioquinol was widely used and considered safe, becoming available over-the-counter in several parts of the world by the 1930s. Research during this period primarily focused on its antimicrobial and antiprotozoal efficacy against a range of pathogens implicated in diarrheal diseases and dysentery.
However, the research trajectory of oral halogenated hydroxyquinolines, including clioquinol, was dramatically altered by the emergence of subacute myelo-optic neuropathy (SMON), a severe neurological disorder, predominantly observed in Japan between 1958 and 1970. This epidemiological link led to the withdrawal of oral formulations of clioquinol and related compounds in many countries, significantly curtailing research into their systemic applications for a considerable period. Despite the association, some researchers noted that the drug had been used for decades prior to the epidemic without similar widespread incidents, and the number of SMON cases began to decrease before the complete discontinuation of the drug, leading to questions about other contributing factors, including potential genetic predispositions in the affected population.
Evolution of Scientific Inquiry Surrounding Mexaform S Biological Activities
Following the period of restricted use, scientific inquiry into halogenated hydroxyquinoline derivatives experienced a resurgence, driven by the discovery of novel biological activities unrelated to their historical antimicrobial uses. A significant development was the recognition of the metal-chelating properties of clioquinol (B1669181), particularly its ability to bind to ions such as copper and zinc. This property spurred investigations into its potential therapeutic applications in neurodegenerative diseases, where metal dyshomeostasis and protein aggregation are implicated.
Studies in animal models of Alzheimer's, Parkinson's, and Huntington's diseases have explored the effects of clioquinol and its analogs, showing promise in some instances, such as the ability to dissolve beta-amyloid deposits in postmortem human tissues and inhibit plaque formation in mouse models of Alzheimer's disease. Early clinical trials also explored the potential of clioquinol in halting cognitive decline in Alzheimer's patients, based on its metal-chelating ability.
Beyond neurodegenerative diseases, research has also investigated other biological activities of 8-hydroxyquinoline (B1678124) derivatives. These include antioxidant, anticancer, and antiviral properties. For instance, some 8-hydroxyquinoline derivatives have demonstrated potent antibacterial activity, even against resistant strains, and have shown promise as antioxidant agents. Research has also indicated that certain halogenated hydroxyquinolines, including components found in Mexaform, can exhibit mutagenic and clastogenic potential, causing DNA damage and chromosome breakage in experimental settings.
Historically, research on this compound itself, as a specific mixture, included studies on its effects on intestinal flora, given its use in treating dysentery and diarrhea. These studies aimed to understand how the combination of its components influenced the microbial environment of the gut.
The diverse biological activities observed for the individual components of this compound and related halogenated hydroxyquinolines highlight the complex pharmacological potential of this class of compounds, moving academic inquiry beyond their initial scope as simple antimicrobial agents.
Contemporary Academic Relevance and Unaddressed Research Questions for Mexaform
Methodological Advancements in the Synthesis of this compound Analogs
Methodological advancements in the synthesis of analogs related to this compound's components, particularly halogenated 8-hydroxyquinolines like clioquinol, have focused on improving efficiency, yield, and selectivity. Traditional methods for synthesizing halogenated 8-hydroxyquinolines often involve multi-step processes starting from 8-hydroxyquinoline. For instance, the synthesis of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) typically involves initial halogenation followed by iodination, or vice versa. However, these routes can suffer from limitations such as poor atom economy, lower reaction yields, and complex purification steps, particularly when aiming for selective halogenation at specific positions like C5 and C7 due to the directing effects of the hydroxyl group google.com.
Furthermore, the synthesis of novel 8-hydroxyquinoline derivatives with modified structures, such as the incorporation of amino acid moieties, has been reported to enhance properties like water solubility rsc.orgmdpi.com. For example, a modified Mannich reaction has been employed to attach L-proline or D-proline to the 5-chloro-8-hydroxyquinoline (B194070) scaffold at position 7, creating derivatives with increased water solubility rsc.orgmdpi.com. These advancements highlight the ongoing efforts to refine synthetic methodologies for creating a diverse range of halogenated quinoline (B57606) structures.
Exploration of Novel Synthetic Routes for Halogenated Quinolines
The exploration of novel synthetic routes for halogenated quinolines is driven by the need for more efficient, selective, and sustainable methods. Traditional methods like the Skraup, Doebner-Von Miller, and Friedlander syntheses, while foundational, often involve harsh conditions and toxic reagents nih.gov.
Modern research has focused on developing greener and more sustainable approaches, including microwave-assisted reactions, the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and photocatalytic synthesis rsc.org. These methods aim to reduce reaction times, minimize waste, and improve energy efficiency.
Novel routes for the regioselective halogenation of 8-substituted quinolines have also been developed. For instance, metal-free protocols using inexpensive and atom-economical halogen sources like trihaloisocyanuric acid have been established for C5-H halogenation of 8-substituted quinoline derivatives under mild conditions researchgate.net. Additionally, halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides has been shown to afford 2-halogenated quinoline derivatives selectively, offering a distinct route to access halogenation at the C2 position oup.com. These investigations contribute to a broader understanding of how to precisely control halogen placement on the quinoline core.
Strategies for Stereoselective Synthesis of this compound Isomers for Research Purposes
While clioquinol itself does not possess a chiral center and therefore does not have stereoisomers, research into the stereoselective synthesis of other 8-hydroxyquinoline derivatives with chiral centers is an important area for exploring the impact of stereochemistry on biological activity and chemical properties google.comgoogle.comnih.gov. Strategies for stereoselective synthesis in this class of compounds often involve asymmetric reactions catalyzed by chiral catalysts.
For example, stereoselective processes for preparing enantiomeric derivatives of 8-hydroxyquinoline have been developed using catalysts such as quinine (B1679958) and quinidine (B1679956) in reactions involving 8-hydroxyquinoline derivatives, amines, and oxo-compounds google.com. These methods allow for the synthesis of specific enantiomers, which is crucial for research purposes as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. google.comgoogle.com Academic investigations have explored the enantioselective synthesis of potent 8-hydroxyquinoline-based derivatives, demonstrating that while some activities might not show enantiomer selectivity, the ability to synthesize pure enantiomers is vital for detailed biological evaluation nih.gov.
Academic Investigations into Reaction Mechanisms in this compound Derivatization
Academic investigations into the reaction mechanisms involved in the derivatization of compounds like clioquinol and related 8-hydroxyquinolines provide fundamental insights into their reactivity and guide the development of new synthetic methodologies. Understanding the step-by-step processes, transition states, and intermediates involved in these reactions is crucial for optimizing reaction conditions and predicting product outcomes.
Studies on the derivatization of 8-hydroxyquinolines often involve reactions at the positions on the quinoline ring (such as C5 and C7) or modifications to the hydroxyl group. For instance, the Mannich reaction, used in the synthesis of 7-substituted 8-hydroxyquinoline derivatives, involves a complex mechanism typically including the formation of an iminium intermediate rsc.orgnih.gov. Investigations using techniques such as NMR spectroscopy and UV-visible spectrophotometry are employed to characterize intermediates and products and to study reaction kinetics and equilibria, providing data on proton dissociation processes and complex formation abilities mdpi.com.
Detailed mechanistic studies are also important for understanding the regioselectivity of halogenation reactions on the quinoline core researchgate.net. Factors such as the nature of the halogenating agent, solvent, and reaction conditions can significantly influence which positions on the quinoline ring are functionalized. Research also delves into the mechanisms of reactions that create hybrid molecules, such as the fusion of clioquinol with other pharmacologically active scaffolds, often involving coupling reactions and functional group transformations researchgate.netresearchgate.net. These academic pursuits into reaction mechanisms are fundamental to advancing the controlled synthesis and modification of this compound-related compounds.
Elucidation of Molecular Targets and Binding Interactions
Understanding how this compound interacts with biological molecules is crucial for defining its mechanism of action. Studies in this area aim to identify specific molecular targets and characterize the nature of the binding interactions.
In Vitro Studies on Enzyme Inhibition Kinetics
Enzyme inhibition kinetics studies are fundamental in characterizing how a compound affects enzyme activity. These studies help determine parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki), providing insights into the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's affinity for the enzyme nih.govsigmaaldrich.commdpi.comarizona.edu. While general methodologies for enzyme inhibition kinetics are well-established, specific data on this compound's interaction with particular enzymes were not found in the provided search results. Methods involve analyzing reaction rates at varying substrate and inhibitor concentrations, often using graphical representations like Lineweaver-Burk or Dixon plots, although non-linear regression fitting is now preferred for its robustness nih.govarizona.edu.
Receptor Binding Profiling and Ligand-Protein Interaction Analysis
Receptor binding profiling and ligand-protein interaction analysis are essential for identifying potential molecular targets and understanding how a compound binds to them. These studies can determine binding affinity (expressed as dissociation constant, Kd, or inhibition constant, Ki), the number of binding sites (Bmax), and the kinetics of binding (association and dissociation rates) sygnaturediscovery.comgiffordbioscience.com. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and mass spectrometry (MS) are commonly employed in these investigations sygnaturediscovery.comgiffordbioscience.comnih.govresearchgate.netscitechdaily.com. Mass spectrometry, particularly under non-denaturing conditions, can also provide information on the stoichiometry of protein-ligand interactions nih.gov. While the importance of these studies is recognized in drug discovery and understanding biological phenomena nih.govscitechdaily.comnih.gov, specific data regarding this compound's receptor binding profile or detailed ligand-protein interaction analysis were not available in the search results. The chemical structure of this compound, containing a quaternary ammonium (B1175870) group, suggests potential for interaction with biological systems, possibly including neuroactive or antimicrobial effects ontosight.ai.
Membrane Permeability and Interaction Dynamics in Model Systems
Membrane permeability studies assess the ability of a compound to cross biological membranes, a critical factor for cellular uptake and distribution. Model systems, such as artificial membranes and cell cultures, are used to evaluate membrane permeability and interaction dynamics mdpi.comresearchgate.netconicet.gov.ar. The parallel artificial membrane permeability assay (PAMPA) is a widely used in vitro method to predict passive diffusion across membranes researchgate.netconicet.gov.ar. Studies using artificial membranes in modified Franz cells can also be employed to measure diffusion mdpi.commdpi.com. The chemical properties of this compound, including the presence of a bromide ion and quaternary ammonium groups, suggest potential for membrane interaction ontosight.ai. While the general principles and methods for studying membrane permeability and interactions in model systems are described in the search results, specific data on this compound's membrane permeability or interaction dynamics in such systems were not found. Factors influencing membrane permeability include hydrophobicity and noncovalent interactions ulisboa.pt. System dynamics models can also be used to simulate complex biological systems and interactions cdc.govnih.govijhpm.comphrp.com.au.
Cellular and Subcellular Biological Activity Investigations
Investigations at the cellular and subcellular levels provide insights into the biological effects of this compound and the mechanisms underlying these effects.
Research on Antimicrobial Modalities at the Cellular Level (e.g., impact on microbial flora in experimental animal models)
Research on the antimicrobial modalities of compounds at the cellular level involves studying their effects on microbial growth, viability, and cellular processes. This can include investigating mechanisms such as inhibition of cell wall synthesis, disruption of membranes, inhibition of protein synthesis, or inhibition of nucleic acid synthesis lumenlearning.combasicmedicalkey.comnih.govfrontiersin.org. Some studies also explore the impact on microbial flora, often using experimental animal models Current time information in Chicago, IL, US.core.ac.ukbbc.comresearchgate.netarchive.org. For example, studies in gnotobiotic mice inoculated with human flora can be used to assess the effect of antimicrobials on gut microbial populations core.ac.uk. Animal models are valuable for studying the complex interactions between a compound, the host, and the microbiome bbc.comresearchgate.net. While this compound has been mentioned in the context of normalizing intestinal flora archive.org, detailed research findings on its specific antimicrobial modalities at the cellular level or its impact on microbial flora in experimental animal models were not extensively provided in the search results. The chemical structure of this compound suggests potential antimicrobial effects ontosight.ai.
Analysis of Genotoxicity and Chromosomal Aberration Induction in Experimental Systems
Genotoxicity studies evaluate the potential of a compound to damage genetic material, which can lead to mutations and chromosomal aberrations dost.gov.phnih.govresearchgate.netplos.orgupm.edu.myresearchgate.netresearchgate.netatlasgeneticsoncology.org. These studies are often conducted using various experimental systems, including bacterial reverse mutation tests (e.g., Ames test), micronucleus tests in mammalian cells or animal models, and chromosomal aberration analysis in cell cultures or plant systems nih.govresearchgate.netplos.orgupm.edu.myresearchgate.netresearchgate.net. For instance, the micronucleus test with mouse bone marrow and Vicia faba can assess genotoxicity nih.gov. Chromosomal aberrations, such as bridges, stickiness, and fragments, can be observed and quantified upm.edu.myresearchgate.net. Studies have investigated the antigenotoxic effects of certain compounds against agents like nitrogen mustard dost.gov.ph. While the methodologies for assessing genotoxicity and chromosomal aberrations are well-established, specific detailed data on this compound's genotoxicity or its induction of chromosomal aberrations in experimental systems were not prominently featured in the search results, although one result mentions cysteine reducing the genotoxicity of this compound dost.gov.ph.
Fundamental Investigations into Neurological Interactions in Animal Models (Historical Contextualization)
Historical investigations into the neurological interactions of this compound in animal models are significantly contextualized by the association of its major component, iodochlorhydroxyquin (clioquinol), with sub-myelo optic neuropathy (SMON) observed in humans. dost.gov.phreference.md Studies conducted in rats established a relationship between the administration of iodochlorhydroxyquinoline, identified as the major active component of this compound, and the manifestation of neurological syndromes. dost.gov.ph This research in animal models played a role in understanding the potential neurotoxic effects linked to this class of compounds. For instance, when fed to rats, iodochlorhydroxyquinoline was found to produce tumors in the liver. dost.gov.ph Animal studies have historically been crucial in evaluating the potential side effects of drugs before human trials, although the predictive accuracy has limitations. all-creatures.orgfbresearch.orgmpg.de The neurological side-effects observed in human populations following the use of drugs containing iodochlorhydroxyquinoline prompted investigations, including those utilizing animal models, to explore the underlying causes and mechanisms of this neurotoxicity. all-creatures.orgnih.gov
Comparative Biochemical Analysis with Related Bioactive Scaffolds
Comparative biochemical analysis related to this compound involves examining the biochemical properties and mechanisms of its individual components and drawing comparisons to other compounds with similar structural features or biological activities.
One key component, 4,7-phenanthroline-5,6-dione (Phanquinone), has been studied for its antibacterial mode of action, which involves interactions with electron transport chains. lboro.ac.uk Cytochromes, haem proteins crucial for electron and hydrogen transport, are relevant in this context, with bacterial electron transport chains showing similarities to mitochondrial chains. lboro.ac.uk
Another significant component, iodochlorhydroxyquin (clioquinol), is an 8-hydroxyquinoline derivative. reference.md This class of compounds is known to inhibit certain enzymes related to DNA replication and has shown activity against viral and protozoal infections. wikipedia.org Clioquinol is also recognized as a metal chelator, a property that could contribute to its biological effects. wikipedia.org Research has explored its potential in neurodegenerative diseases in animal models, suggesting it might influence pathways relevant to conditions like Huntington's, Alzheimer's, and Parkinson's diseases, potentially by acting on proteins such as Clk-1. wikipedia.org
Comparing the biochemical activities of this compound's components to related bioactive scaffolds highlights diverse mechanisms. For example, while phanquinone (B1679763) interacts with electron transport, clioquinol's actions involve enzyme inhibition, metal chelation, and potential protein interactions. These distinct biochemical profiles underscore the complexity of the this compound mixture and the varied biological pathways its components can influence, offering a basis for comparative analysis with other compounds acting via similar or contrasting mechanisms.
Advanced Analytical Chemistry Techniques for Mexaform Research
Spectroscopic Methods for High-Resolution Characterization in Research Samples
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in a compound or mixture. When applied to Mexaform research, these techniques enable detailed characterization beyond simple identification.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. For a complex mixture like this compound, NMR can provide information about the individual components and their arrangement. While basic identification might involve comparing spectra to databases, advanced NMR techniques are crucial for confirming complex structures and understanding molecular environments within the mixture.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, yield characteristic spectra with signals corresponding to different nuclei in varying chemical environments. Analysis of chemical shifts, splitting patterns, and integration of these signals helps in identifying the types and numbers of atoms and their connectivity. For a mixture, the spectra will be a superposition of the signals from each component.
Two-dimensional (2D) NMR techniques offer more detailed insights into molecular structure and connectivity. For instance, Correlation Spectroscopy (COSY) reveals couplings between protons on adjacent carbons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons, including those separated by multiple bonds. These 2D techniques are particularly valuable for unraveling the structures of individual components within a mixture without prior separation, although spectral overlap can pose challenges. The application of advanced processing techniques and spectral deconvolution can aid in interpreting the complex NMR data obtained from mixtures. hill-lab.commdpi.comnih.govmagritek.comrsc.org
Quantitative NMR (qNMR) can also be employed to determine the molar ratio or concentration of each identifiable component within the this compound mixture by accurately integrating specific, well-resolved signals in the spectrum. mdpi.comnih.govrsc.org
Mass Spectrometry (MS) for Metabolite Profiling in Research Settings
Mass Spectrometry (MS) is a highly sensitive technique used for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of compounds. In this compound research, MS is essential for identifying the components of the mixture and is particularly valuable for metabolite profiling in biological research settings. danaher.comresearchgate.netontosight.airesearchgate.netjustia.com
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for analyzing complex mixtures. researchgate.netresearchgate.netrsc.orgasianjpr.com LC-MS is well-suited for the analysis of the relatively polar and less volatile components of this compound, separating them chromatographically before they enter the mass spectrometer. GC-MS is applicable for more volatile components or derivatives. asianjpr.comwisdomlib.orgdrawellanalytical.com
MS detectors, including quadrupole, time-of-flight (TOF), and Orbitrap mass analyzers, offer varying degrees of resolution and mass accuracy, enabling the precise identification of compounds. researchgate.net Tandem MS (MS/MS), where selected ions are fragmented and the resulting fragment ions are analyzed, provides crucial structural information, aiding in the unambiguous identification of known components and the characterization of unknown impurities or metabolites. danaher.comresearchgate.net
In research involving the biological fate of this compound, MS-based metabolite profiling can be used to identify and quantify the transformation products of its components in biological matrices such as cell cultures, tissue extracts, or biological fluids. ontosight.airesearchgate.netjustia.com High-resolution MS and MS/MS are critical for distinguishing metabolites from endogenous compounds and elucidating their structures.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides characteristic molecular fingerprints based on the vibrational modes of a compound's chemical bonds. These techniques are valuable for identifying functional groups and confirming the identity of substances, particularly in solid or semi-solid research samples of this compound. rsc.orgamericanpharmaceuticalreview.comnih.govredalyc.orgunodc.org
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. The resulting spectra display a series of peaks at specific wavenumbers, corresponding to unique vibrational modes. americanpharmaceuticalreview.comnih.govunodc.org
For a mixture like this compound, the IR and Raman spectra will be a composite of the spectra of its individual components. By comparing the obtained spectra to libraries of known compounds or to the spectra of authentic standards of Iodochlorhydroxyquin, Phanquinone (B1679763), and Oxyphenonium (B72533) bromide, the presence and identity of these components in a research sample can be confirmed. researchgate.netamericanpharmaceuticalreview.comspectroscopyonline.comnih.govhoriba.com
These techniques are often used for quality control purposes in research, ensuring the consistency and identity of this compound samples. They can also provide insights into the solid form of the components, although detailed analysis of polymorphism might be more complex in a mixture. americanpharmaceuticalreview.comhoriba.com
Chromatographic Separation and Quantification in Complex Research Matrices
Chromatographic techniques are essential for separating the individual components of a complex mixture like this compound, allowing for their subsequent identification and quantification. These methods are indispensable in research to assess purity, analyze degradation, and study the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying non-volatile and semi-volatile compounds in complex mixtures. asianjpr.comopenaccessjournals.comijpsjournal.comnih.gov It is widely applied in pharmaceutical research for assessing the purity of drug substances and formulations and for monitoring the formation of degradation products. asianjpr.comnih.govijpsjournal.com
For this compound, HPLC methods would be developed to achieve adequate separation of Iodochlorhydroxyquin, Phanquinone, Oxyphenonium bromide, and any potential impurities or degradation products. Method development involves selecting appropriate stationary phases (e.g., reversed-phase C18 columns are common) and mobile phases (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol). asianjpr.comijpsjournal.comoup.com
Various detectors can be coupled with HPLC. UV-Visible detectors are commonly used for compounds with chromophores, such as the components of this compound. asianjpr.comoup.com Diode Array Detectors (DAD) provide full UV-Vis spectra across a separation, allowing for peak purity assessment and identification. asianjpr.comoup.com For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (HPLC-MS), enabling the identification and quantification of separated components based on their mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.netnih.gov
HPLC is crucial for determining the purity of this compound samples used in research studies and for assessing their stability under different conditions. By analyzing samples subjected to stress conditions (e.g., heat, light, humidity), degradation products can be identified and quantified, providing insights into the compound's degradation pathways. mdpi.comdrawellanalytical.comnih.gov
Gas Chromatography (GC) for Volatile Component Analysis in Research
Gas Chromatography (GC) is a separation technique suitable for volatile and semi-volatile compounds that can be vaporized without decomposition. wisdomlib.orgdrawellanalytical.com While the primary components of this compound may not be highly volatile, GC can be valuable in research for analyzing volatile impurities or degradation products present in a this compound sample or generated during its study. drawellanalytical.com
GC typically employs a carrier gas (e.g., helium or nitrogen) to transport the vaporized sample through a chromatographic column, often a capillary column coated with a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase. wisdomlib.org
Like HPLC, GC is frequently coupled with mass spectrometry (GC-MS), providing a powerful tool for the separation and identification of volatile components in complex mixtures. magritek.comresearchgate.netresearchgate.netrsc.orgasianjpr.comoup.comojp.govnih.gov The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that aid in compound identification by comparison to extensive mass spectral libraries. researchgate.net
Thin-Layer Chromatography (TLC) in Screening and Isolation Protocols
Thin-Layer Chromatography (TLC) is a widely used technique for the separation and qualitative analysis of compounds in a mixture. Its simplicity, speed, and cost-effectiveness make it suitable for initial screening and method development, as well as for guiding isolation protocols. Research on the analysis of Iodochlorhydroxyquin, a key component of this compound, has demonstrated the applicability of TLC for its determination in various matrices.
TLC methods have been developed for the analysis of Iodochlorhydroxyquin in biological fluids, such as plasma, and in pharmaceutical formulations. nih.govwho.int These methods typically involve an extraction step to isolate the compound from the matrix, followed by separation on a TLC plate using an appropriate mobile phase. Visualization of the separated spots can be achieved through UV absorption or by using specific spray reagents. nih.govwho.int
One reported TLC method for the separation and quantification of Iodochlorhydroxyquin and its homologues utilized silica (B1680970) gel plates and a three-time unidimensional development to achieve sufficient separation for individual quantitation. oup.com Another method for determining Iodochlorhydroxyquin and its conjugate in plasma involved ether-acetone extraction, TLC separation, visualization, elution of the spot, and subsequent determination by UV spectrophotometry at 267 nm. nih.gov These examples highlight the utility of TLC in separating Iodochlorhydroxyquin from complex matrices and related compounds, demonstrating its potential role in screening and isolation protocols for this compound components.
Electrochemical Detection Methods in Research Assays
Electrochemical detection methods offer high sensitivity, selectivity, and relatively low cost for the analysis of electroactive compounds. These techniques measure the electrical properties of an analyte, such as current or potential, resulting from redox reactions. While electrochemical analysis is a powerful tool in pharmaceutical analysis, specific detailed research findings on the electrochemical detection of this compound as a complete mixture or its individual components, particularly within research assays, were not extensively found in the consulted literature.
The absence of specific published electrochemical methods for this compound or its components in the retrieved literature limits the detailed discussion of this technique in the context of this compound research based solely on the provided search results.
Automation and Miniaturization in Analytical Method Development for this compound
General discussions on automation in drug analysis often involve coupling automated sample preparation techniques, such as solid-phase extraction (SPE), with chromatographic methods like HPLC or gas chromatography (GC). mdpi.comencyclopedia.pub Miniaturized techniques, including capillary electrophoresis (CE) and nano-liquid chromatography (nano-LC), offer advantages in terms of reduced sample and solvent requirements and increased separation efficiency, making them suitable for analyzing limited sample volumes. nih.gov Automation can be integrated with these miniaturized techniques to create high-throughput analytical systems. encyclopedia.pub
Although Oxyphenonium, a component of this compound, was mentioned in the context of automated high-content screening assays, this refers to a biological screening method rather than a chemical analytical technique for quantifying the compound itself.
Environmental Fate and Ecological Impact Research
Degradation Pathways and Kinetics in Environmental Compartments (Soil, Water, Sediment)
Detailed studies on the degradation kinetics of Clioquinol (B1669181) and Phanquone in soil, water, and sediment are scarce. The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. Without data on degradation rates (often expressed as half-lives) in different environmental matrices, it is difficult to predict how long these compounds will remain in the environment after their release.
The breakdown of chemical compounds by microorganisms is a crucial process for their removal from the environment. While the antimicrobial properties of Clioquinol are known, there is a lack of research on its biotransformation and biodegradation by environmental microbial communities. It is unclear which microorganisms, if any, can metabolize Clioquinol and what the resulting transformation products are. For Phanquone, there is a similar absence of data regarding its susceptibility to microbial degradation in soil, water, or sediment.
Research on Bioaccumulation and Bioconcentration Potential in Model Aquatic and Terrestrial Organisms
Bioaccumulation, the process by which organisms absorb a substance at a rate faster than that at which the substance is lost, and bioconcentration, the accumulation of a chemical in an organism from water, are important indicators of a substance's potential to move up the food chain. There is a significant gap in the scientific literature regarding the bioaccumulation and bioconcentration potential of both Clioquinol and Phanquone in model aquatic and terrestrial organisms. Studies on fish, invertebrates, or soil-dwelling organisms are needed to determine if these compounds are likely to accumulate in living tissues and potentially cause harm to higher trophic levels.
Methodologies for Environmental Monitoring and Surveillance in Research
Effective environmental monitoring requires robust analytical methods to detect and quantify chemical compounds in various environmental samples. While analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been used for the determination of Clioquinol in biological and pharmaceutical samples, validated methods for its routine monitoring in complex environmental matrices like soil, water, and sediment are not well-established. For Phanquone, there is a lack of specific analytical methods developed for environmental surveillance purposes. The development of such methods is a prerequisite for any future research into the environmental occurrence and fate of these compounds.
Computational and Theoretical Chemistry Applied to Mexaform
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like clioquinol (B1669181) and phanquinone (B1679763). These calculations provide quantitative values for a range of molecular descriptors that are crucial for understanding their chemical behavior.
For clioquinol, an 8-hydroxyquinoline (B1678124) derivative, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov DFT studies on related quinoline (B57606) compounds have shown that these descriptors are sensitive to the nature and position of substituents on the quinoline ring. nih.gov The presence of electron-withdrawing halogen atoms (chlorine and iodine) and an electron-donating hydroxyl group in clioquinol significantly influences the electron distribution across the molecule.
Phanquinone, a 4,7-phenanthroline-5,6-dione, possesses a quinone moiety which is a well-known redox-active system. Quantum chemical calculations on quinone derivatives are often used to predict their reduction potentials. nih.gov The electronic properties of phanquinone, such as electron affinity and ionization potential, can be computed to understand its propensity to participate in electron transfer reactions, which is often linked to its biological activity. nih.gov The distribution of electron density, calculated through methods like Mulliken population analysis, can identify the most electron-rich and electron-poor regions of the molecule, highlighting potential sites for nucleophilic or electrophilic attack. mdpi.com
| Descriptor | Typical Calculated Value Range (eV) for Related Scaffolds | Significance in Chemical Reactivity |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -2.5 to -1.5 | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. nih.gov |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Correlates with chemical stability; a smaller gap implies higher reactivity. nih.gov |
| Ionization Potential (I) | 6.0 to 7.0 | Energy required to remove an electron; related to HOMO energy. nih.gov |
| Electron Affinity (A) | 1.0 to 2.0 | Energy released upon gaining an electron; related to LUMO energy. nih.gov |
| Electronegativity (χ) | 3.5 to 4.5 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | 1.7 to 2.5 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
Molecular Dynamics Simulations for Ligand-Target Docking and Conformational Analysis
Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to model the interaction between a small molecule (ligand), such as clioquinol or phanquinone, and a biological macromolecule (target), typically a protein or nucleic acid. These methods provide insights into the binding modes, affinities, and the conformational dynamics of the ligand-target complex.
Molecular docking studies begin by predicting the preferred orientation of a ligand within the binding site of a target protein. For clioquinol, which is known to chelate metal ions, docking studies can be used to investigate its binding to metalloenzymes. The docking process generates a score that estimates the binding affinity, and it reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. nih.govnih.gov For instance, studies on related 8-hydroxyquinolines have identified specific amino acid residues in target proteins that are crucial for binding. nih.govresearchgate.net
Phanquinone and other quinone derivatives have been the subject of docking studies to explore their inhibition of various enzymes, such as kinases and phosphatases. nih.gov These simulations can elucidate how the quinone scaffold fits into the active site and interacts with key residues, which is critical for its inhibitory mechanism.
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by allowing both the ligand and the protein to be flexible. mdpi.com This allows for the assessment of the stability of the docked pose and can reveal conformational changes in the protein upon ligand binding. nih.gov
Conformational analysis, often performed using molecular mechanics force fields, is another crucial aspect. It involves identifying the low-energy, stable three-dimensional arrangements (conformations) of a molecule. nih.govfiveable.me Both clioquinol and phanquinone have limited rotational freedom, but understanding the preferred orientation of substituents is important for how they fit into a binding site. For more flexible derivatives, conformational analysis is essential to determine the bioactive conformation—the specific shape the molecule adopts when it binds to its target. nih.gov
| Interaction Type | Description | Relevance to Clioquinol/Phanquinone Scaffolds |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | The hydroxyl group of clioquinol and carbonyl groups of phanquinone are key hydrogen bond donors/acceptors. nih.gov |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and target, driven by the exclusion of water. | The aromatic ring systems of both molecules contribute significantly to hydrophobic interactions. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The quinoline and phenanthroline ring systems can engage in stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Metal Chelation | Binding of a ligand to a central metal ion to form a chelate complex. | A primary mechanism for 8-hydroxyquinolines like clioquinol, interacting with metalloproteins. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and shape complementarity within the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Biological Actions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.
For clioquinol and other 8-hydroxyquinoline derivatives, QSAR studies have been successfully applied to model their antimicrobial activities. mdpi.comresearchgate.net These models often incorporate a variety of descriptors, including:
Electronic descriptors: Such as those derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment) that describe the electronic aspects of the molecule.
Steric descriptors: Like molecular weight, volume, or shape indices that quantify the size and shape of the molecule.
Hydrophobic descriptors: Typically represented by the partition coefficient (logP), which measures the lipophilicity of the compound and its ability to cross cell membranes.
Topological descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.
A typical QSAR model can be represented by a linear or non-linear equation. For example, a multiple linear regression (MLR) model takes the form:
Biological Activity (e.g., log(1/MIC)) = c0 + c1D1 + c2D2 + ... + cn*Dn
where c are regression coefficients and D are the values of the molecular descriptors.
QSAR studies on quinone derivatives have also been performed to predict their anticancer activities. mdpi.com These models have highlighted the importance of specific structural features and electronic properties for their cytotoxicity against cancer cell lines. The insights gained from QSAR models are valuable for guiding the design of more potent analogs.
| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |
|---|---|---|
| Electronic | Dipole Moment | Affects polar interactions with the target and solubility. |
| Electronic | LUMO Energy | Can be related to the molecule's ability to accept electrons in redox processes or covalent bond formation. |
| Hydrophobic | LogP | Influences membrane permeability and transport to the site of action. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting how the molecule fits into a binding site. |
| Topological | Wiener Index | Describes the molecular branching and compactness. |
In Silico Screening and Virtual Design of Hypothetical Mexaform Derivatives
The knowledge gained from quantum chemistry, molecular docking, and QSAR can be integrated into in silico (computer-based) strategies for the discovery and design of new molecules. Virtual screening and rational drug design are key components of this process.
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. For a target relevant to the action of clioquinol or phanquinone, a structure-based virtual screening campaign could be initiated. nih.govnih.gov This would involve docking thousands of compounds into the target's binding site and ranking them based on their predicted binding affinity. Hits from this screening could then be prioritized for experimental testing.
Furthermore, the structural information from docking and the parameters from QSAR models can guide the rational, in silico design of novel derivatives of clioquinol and phanquinone. The goal is to create hypothetical molecules with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, if a QSAR model indicates that increased hydrophobicity in a certain region of the molecule is correlated with higher activity, new analogs can be designed with more lipophilic substituents in that position. nih.gov Similarly, if docking studies show a specific pocket in the binding site is unoccupied, derivatives can be designed to include functional groups that can form favorable interactions within that pocket. nih.gov
This design process is iterative. New derivatives are designed computationally, their properties and activities are predicted using the established models, and the most promising candidates are then synthesized and tested experimentally. The results from these tests can then be used to refine the computational models, leading to a cycle of design, prediction, and validation. nih.govresearchgate.net
| Scaffold | Design Hypothesis (Based on Computational Models) | Example Modification | Predicted Outcome |
|---|---|---|---|
| Clioquinol | Increase hydrogen bonding capacity to interact with a specific polar residue in the target's active site. | Replace the chlorine atom with a hydroxyl or amino group. | Potentially increased binding affinity and selectivity. |
| Clioquinol | Enhance hydrophobicity to improve membrane penetration (based on QSAR). | Add a small alkyl chain to the quinoline ring. | Improved bioavailability and potentially higher activity. |
| Phanquinone | Introduce a bulky group to occupy a known hydrophobic pocket in the target enzyme. | Add a phenyl or benzyl (B1604629) group at an available position. | Increased binding affinity due to favorable hydrophobic interactions. |
| Phanquinone | Modify the electronic properties to alter redox potential (based on DFT). | Introduce electron-donating or electron-withdrawing groups on the aromatic rings. | Tuned reactivity for optimal biological effect. |
Historical and Ethical Dimensions of Mexaform Research
Academic Examination of the SMON Epidemic as a Case Study in Research Responsibility
The SMON epidemic, which primarily occurred in Japan during the 1960s, resulted in thousands of individuals suffering from a debilitating neurological disorder characterized by paralysis, blindness, and in some cases, death. wikipedia.org The Japanese government officially recognized over 11,000 victims, though some estimates from academic institutions suggest the number could be as high as 30,000. wikipedia.org Initially, the cause of this mysterious new illness was unknown, with researchers pursuing a viral theory, leading to social discrimination against patients who were wrongly believed to be contagious. hosp.go.jp
A pivotal breakthrough came in 1970 when researchers discovered a link between the symptoms of SMON and the use of clioquinol-containing drugs like Mexaform, which were widely prescribed for gastrointestinal issues. hosp.go.jpnih.gov A key diagnostic clue was the presence of a greenish tongue and green urine in some patients, which was found to be a chelate compound of clioquinol (B1669181) and ferric iron. nih.gov Subsequent epidemiological studies confirmed that a vast majority of SMON patients had taken clioquinol. hosp.go.jpnih.gov In September 1970, the Japanese government banned the sale of clioquinol, leading to a sharp decline in new SMON cases. hosp.go.jp
The SMON epidemic became a stark example of iatrogenic disease—illness caused by medical examination or treatment. nih.gov The manufacturer, Ciba-Geigy, eventually issued a public apology, acknowledging the role of their product in the tragedy. wikipedia.org The subsequent legal battles resulted in a 1978 Tokyo District Court ruling that held the pharmaceutical company and the government liable, leading to compensation for the victims. wikipedia.orghosp.go.jp This event underscored the profound responsibility of pharmaceutical companies and regulatory bodies to ensure drug safety.
Key Events in the SMON Epidemic Timeline
| Year | Event | Source |
| c. 1955 | First cases of a mysterious neurological disorder appear in Japan. | hosp.go.jp |
| 1960s | The number of cases rises, becoming a significant social problem. The illness is named Subacute Myelo-Optic Neuropathy (SMON). A viral theory is initially pursued. | hosp.go.jp |
| 1970 | Researchers identify a link between SMON and clioquinol. The Japanese government bans the sale of clioquinol-containing drugs. | hosp.go.jpnih.gov |
| 1971 | SMON victims begin legal action against the pharmaceutical company Ciba-Geigy and the Japanese government. | haiasiapacific.org |
| 1978 | The Tokyo District Court rules in favor of the SMON victims, establishing the causal link to clioquinol. | wikipedia.org |
| 1982 | Ciba-Geigy announces its intention to phase out the production and sale of oral clioquinol preparations globally. | haiasiapacific.org |
Methodological Critiques of Early Pharmacological Investigations
The SMON tragedy exposed critical flaws in the pharmacological investigations of clioquinol conducted before and during its widespread use. A central methodological failure was the incorrect assumption that clioquinol was not significantly absorbed from the gastrointestinal tract when taken orally. hosp.go.jpnih.gov It was originally developed as a topical disinfectant and later repurposed for internal use to treat diarrhea under this flawed premise. nih.gov
This fundamental error in data interpretation had catastrophic consequences. The lack of rigorous studies on the drug's pharmacokinetics in humans meant that its potential for systemic toxicity was largely overlooked. Early warning signs were also missed. For instance, reports from as early as the 1930s had already hinted at the neurotoxic potential of halogenated hydroxyquinolines, the class of compounds to which clioquinol belongs. hosp.go.jp Furthermore, prior to the human epidemic, there were reports of dogs developing neurological symptoms after being administered clioquinol, yet these findings were not adequately translated to human risk assessment. haiasiapacific.org
The initial investigations into the cause of SMON were also methodologically flawed, with a significant focus on an unproven viral agent. hosp.go.jp This misdirection delayed the identification of the true cause and subjected patients to unnecessary social stigma. The eventual resolution of the crisis came not from a single, well-designed prospective study, but from the astute clinical observations of Japanese physicians who noted the link between the drug and the unique symptoms, followed by epidemiological confirmation. nih.gov This highlights the limitations of the prevailing study designs and the importance of post-marketing surveillance. Some later analyses even pointed to inconsistencies in the clioquinol theory, such as the lack of a clear dose-response relationship in all cases and the rarity of SMON outside of Japan, suggesting that other factors might have been at play, though the causal link to clioquinol was legally established. nih.govnih.gov
Evolution of Regulatory Science and Research Ethics in the Context of Pharmaceutical Development
The SMON epidemic, alongside other major drug disasters like the thalidomide (B1683933) tragedy, was a major catalyst for the evolution of modern pharmacovigilance and pharmaceutical regulation. nih.gov In Japan, the crisis exposed severe deficiencies in the existing Pharmaceutical Affairs Law and led to significant reforms aimed at strengthening drug safety oversight. ox.ac.uknih.gov
The disaster prompted the Japanese government to establish the Adverse Drug Reaction Reporting System and the Drug Adverse Reaction Sufferers' Relief Fund. These initiatives created a more structured framework for monitoring the safety of drugs once they are on the market and for providing support to those harmed by adverse reactions. The SMON case also spurred the creation of the WHO Programme for International Drug Monitoring in 1968, a global effort to collect and analyze data on adverse drug reactions. who.int
The ethical dimensions of the SMON case also had a profound impact on research ethics. The failure to obtain proper informed consent and the lack of transparency regarding the potential risks of clioquinol became central issues in the legal proceedings and public discourse. This contributed to a global movement towards stricter ethical guidelines for clinical research, emphasizing the protection of human subjects, the necessity of informed consent, and the role of independent ethics committees or Institutional Review Boards (IRBs). nih.gov In Japan, the SMON experience, along with other research misconduct cases, eventually led to the revision of ethical guidelines for clinical studies and the implementation of the Clinical Trials Act, which aimed to improve the quality and ethical oversight of clinical research. j-ccrc.net
Lessons Learned for Future Research Governance and Public Health Oversight
The SMON epidemic offers enduring lessons for research governance and public health oversight that remain highly relevant today.
The Critical Importance of Post-Marketing Surveillance: The SMON case demonstrated that pre-market clinical trials, while essential, are often insufficient to detect rare but serious adverse drug reactions. nih.gov It highlighted the absolute necessity of robust post-marketing surveillance systems to monitor the safety of drugs in a real-world setting and to identify potential problems early.
The Need for Rigorous Pharmacokinetic Studies: The flawed assumption about clioquinol's lack of absorption underscores the importance of thorough pharmacokinetic and toxicological studies before a drug is widely marketed for a new indication or route of administration. hosp.go.jpnih.gov
Strengthening Regulatory Oversight and Independence: The epidemic revealed the dangers of a regulatory system that may be too closely aligned with industry interests. It emphasized the need for independent and empowered regulatory agencies with the authority to demand comprehensive safety data and to take decisive action, such as withdrawing a drug from the market when evidence of harm emerges.
The Centrality of Research Ethics and Transparency: The SMON tragedy is a powerful reminder of the ethical obligations of researchers and pharmaceutical companies to prioritize patient safety above all else. This includes the principles of informed consent, transparency in reporting research findings (both positive and negative), and the ethical review of research by independent bodies. nih.gov
Global Collaboration and Information Sharing: The establishment of the WHO Programme for International Drug Monitoring in the wake of such disasters reflects the understanding that drug safety is a global concern. who.int Sharing information about adverse drug reactions across borders is crucial for the timely identification of risks and the protection of public health worldwide.
The SMON epidemic, born from a failure of scientific rigor and regulatory oversight, ultimately forced a critical re-evaluation of the responsibilities of all stakeholders in the pharmaceutical landscape. Its legacy is a more stringent and ethically-grounded approach to drug development and safety monitoring, a framework that continues to evolve to prevent such a tragedy from happening again.
Future Research Directions and Uncharted Avenues for Mexaform and Its Analogs
Development of Advanced Synthetic Methodologies for Structurally Complex Analogs
The future exploration of Clioquinol (B1669181) and Phanquone analogs hinges on the development of sophisticated and efficient synthetic strategies. Current methods for producing halogenated quinolines can suffer from drawbacks like low yields, harsh reaction conditions, and the formation of difficult-to-separate isomers. google.com Future research must therefore focus on creating a diverse library of structurally complex analogs with high precision and atom economy.
Key research avenues include:
Catalyst-Driven C-H Functionalization: Developing novel metal-free or transition-metal-catalyzed reactions to selectively modify the carbon-hydrogen bonds of the quinoline (B57606) and phenanthroline frameworks. This would allow for the direct installation of various functional groups at specific positions, bypassing traditional multi-step synthetic sequences.
Flow Chemistry and Automation: Implementing continuous flow synthesis platforms to safely and efficiently explore a wide range of reaction conditions. Automation can accelerate the synthesis of large compound libraries, enabling rapid screening for biological activity.
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate the core quinoline or phenanthroline scaffolds. MCRs are highly efficient, as they combine three or more reactants in a single step to generate complex molecules, reducing waste and saving time. beilstein-journals.org
Stereoselective Synthesis: For analogs with chiral centers, developing asymmetric synthesis routes is crucial. This ensures the production of single enantiomers, which is vital as different stereoisomers can have vastly different biological activities and toxicological profiles.
Table 1: Comparison of Current vs. Future Synthetic Methodologies
| Feature | Current Methodologies | Proposed Advanced Methodologies |
| Efficiency | Often multi-step with moderate to low overall yields. google.com | One-pot reactions, flow chemistry, and multicomponent reactions for higher efficiency. beilstein-journals.org |
| Selectivity | May produce mixtures of isomers, requiring extensive purification. google.com | Catalyst-controlled regioselectivity and stereoselectivity for precise molecular architecture. |
| Scope | Limited to simpler modifications of the core structures. | C-H functionalization to allow for a broader and more diverse range of analogs. |
| Sustainability | Can involve harsh reagents and generate significant waste. | Greener chemistry principles, atom economy, and catalyst recycling. |
Identification of Novel Biochemical Pathways for Fundamental Biological Study
The known biological activities of Clioquinol and Phanquone provide a foundation for deeper mechanistic exploration. Clioquinol is known to function as a metal chelator and ionophore, disrupting metal homeostasis of ions like copper and zinc, which in turn affects enzymatic processes and induces cellular stress. nih.govnih.gov This mechanism has been linked to its activity in neurodegenerative disease models and cancer. nih.gov Phanquone and other quinones are recognized for their redox activity, which can lead to the generation of reactive oxygen species (ROS) and interference with electron transport chains. nih.govnih.gov
Future research should aim to uncover more specific molecular interactions:
Target Deconvolution: Moving beyond the general mechanism of metal chelation or redox cycling to identify specific protein or nucleic acid targets. Techniques like thermal proteome profiling and chemical proteomics can reveal the direct binding partners of new analogs.
Signaling Cascade Analysis: Investigating how these compounds modulate key cellular signaling pathways. For instance, Clioquinol has been shown to impact the phosphoinositol-3-kinase (PI3K) and p53 pathways. semanticscholar.org Unraveling the effects of novel analogs on pathways involved in inflammation, apoptosis, and autophagy is a critical next step.
Enzyme Inhibition Profiling: Screening analogs against panels of specific enzymes. For example, various 8-hydroxyquinolines have been identified as inhibitors of histone demethylases, and recent studies have synthesized Clioquinol derivatives that act as potent α-glucosidase inhibitors. nih.govnih.gov This could reveal unexpected therapeutic applications.
Table 2: Known vs. Potential Biochemical Pathways for Investigation
| Compound Class | Known Biochemical Interactions | Future Avenues for Investigation |
| Clioquinol Analogs | Metal (Cu, Zn, Fe) chelation and ionophore activity. nih.gov Proteasome inhibition. | Specific enzyme targets (e.g., kinases, phosphatases). Modulation of epigenetic regulators. Impact on specific protein-protein interactions. |
| Phanquone Analogs | Redox cycling and ROS generation. nih.gov Antiprotozoal activity. wikipedia.org | Inhibition of specific microbial metabolic pathways. Interaction with components of cellular respiration. Effects on DNA replication and repair enzymes. |
Implementation of Integrated Omics Approaches for Comprehensive Molecular Understanding
To achieve a holistic view of the cellular impact of Mexaform analogs, integrated "omics" technologies are indispensable. These high-throughput methods can provide an unbiased, system-wide snapshot of molecular changes within a cell or organism upon exposure to a compound.
A multi-omics strategy would involve:
Transcriptomics (RNA-Seq): To quantify how treatment with an analog alters the expression of every gene in the genome. This can reveal which cellular pathways are activated or suppressed, providing clues to the compound's mechanism of action and potential off-target effects.
Proteomics: To measure changes in protein levels and post-translational modifications. This approach can identify the specific proteins whose abundance or activity is altered, helping to pinpoint the compound's direct and indirect targets.
Metabolomics: To analyze the global profile of small-molecule metabolites. This can uncover disruptions in metabolic pathways, such as energy production or lipid metabolism, providing a functional readout of the compound's physiological effects.
Integrative Analysis: The true power lies in combining these datasets. For example, identifying a gene that is upregulated (transcriptomics) and whose corresponding protein product increases in abundance (proteomics) to produce a specific metabolite (metabolomics) provides a powerful, multi-layered confirmation of a perturbed pathway.
Predictive Modeling for Environmental Behavior and Remediation Strategies
As new, potentially more potent analogs are synthesized, it is imperative to consider their environmental impact. Halogenated organic compounds, such as Clioquinol, can be persistent in the environment and pose risks to ecosystems. researchgate.nettecamgroup.comnih.gov A proactive approach to environmental safety is crucial.
Future research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models that predict the environmental fate of a molecule based on its chemical structure. These models can estimate properties like persistence (half-life in soil and water), bioaccumulation potential, and ecotoxicity before a compound is even synthesized. sciencedaily.com
Degradation Pathway Analysis: Studying the biotic and abiotic degradation of lead compounds. Identifying the breakdown products is essential, as they may be more or less toxic than the parent molecule.
Remediation Technology Development: For analogs identified as potentially persistent, research into remediation strategies is necessary. This could include investigating microbial degradation (bioremediation), advanced oxidation processes, or adsorption onto novel materials to remove the compounds from water and soil.
Table 3: Key Parameters for Predictive Environmental Modeling
| Parameter | Description | Modeling Approach |
| Persistence | The length of time the compound remains in the environment. | QSAR models predicting half-life in water, soil, and sediment. |
| Bioaccumulation | The tendency of the compound to accumulate in living organisms. | Models based on the octanol-water partition coefficient (LogP). |
| Ecotoxicity | The potential to cause harm to aquatic and terrestrial organisms. | QSAR models predicting lethal concentrations (e.g., LC50) for indicator species. oup.com |
| Mobility | The movement of the compound through soil and into groundwater. | Models based on soil adsorption coefficients (Koc). |
Synergistic Research Across Chemistry, Biology, and Environmental Sciences
The full potential of this compound analogs can only be realized through a deeply integrated, interdisciplinary research program. The traditional linear progression from chemical synthesis to biological testing is no longer sufficient. A modern approach requires a collaborative cycle where chemists, biologists, and environmental scientists work in parallel.
This synergistic model involves:
Iterative Design-Synthesize-Test-Model Cycles: Chemists design and synthesize a focused library of analogs. Biologists rapidly screen these for activity and use omics to understand their mechanisms. Environmental scientists use predictive models to assess their potential environmental impact. sciencedaily.comproquest.com
Feedback Loops: The results from biological and environmental assessments are fed directly back to the chemists, who then refine the molecular structures to enhance therapeutic activity while minimizing toxicity and environmental persistence. This creates an iterative optimization loop.
Shared Data Platforms: Establishing common databases and computational tools allows seamless data sharing and analysis across disciplines, fostering collaboration and accelerating the pace of discovery. nih.govyale.edu
By embracing this integrated approach, the scientific community can unlock the therapeutic promise hidden within the chemical scaffolds of this compound's components, while ensuring that the development of new molecules proceeds in a safe and environmentally responsible manner.
Q & A
Example Table: Common Question Types and Applications
| Question Type | Research Application | Example Use Case |
|---|---|---|
| Likert Scale (1–5) | Measuring attitudes or perceptions | Participant satisfaction surveys |
| Multiple Choice | Categorizing demographic data | Age group or occupation analysis |
| Short Answer | Collecting qualitative feedback | Open-ended experiment critiques |
What strategies can researchers employ to resolve contradictions in survey data collected via Google Forms?
Level: Advanced
Answer:
Contradictions often arise from response bias or ambiguous phrasing. To address this:
- Triangulation: Cross-validate data with mixed methods (e.g., combining survey results with interviews or observational data) .
- Statistical Analysis: Use tools like Cronbach’s alpha to test internal consistency in Likert-scale responses .
- Outlier Detection: Export data to CSV/Excel and apply interquartile range (IQR) analysis to identify and investigate anomalies .
- Revisiting Research Questions: Ensure questions are specific and measurable to reduce interpretive variability .
How can Google Forms data be integrated with advanced statistical tools for experimental analysis?
Level: Advanced
Answer:
- Data Export: Download responses as CSV files and import into software like R, Python, or SPSS for regression analysis or ANOVA .
- Automation: Use Google Sheets’ API to stream data directly into Python scripts for real-time analysis .
- Visualization: Generate pivot tables in Sheets or export to Tableau for dynamic charts that highlight trends or correlations .
What ethical considerations are critical when deploying Google Forms for academic research?
Level: Basic
Answer:
- Informed Consent: Include a mandatory consent question at the start, detailing the study’s purpose and data usage .
- Anonymity: Disable email collection and avoid personally identifiable information (PII) unless necessary .
- Compliance: Adhere to institutional review board (IRB) protocols, especially for sensitive topics .
How can researchers formulate complex, testable hypotheses using Google Forms in factorial design experiments?
Level: Advanced
Answer:
- Variable Definition: Clearly operationalize independent (e.g., treatment conditions) and dependent variables (e.g., response scores) .
- Randomization: Use Google Forms’ shuffle option for question order to minimize order effects .
- Interaction Effects: Design surveys to test multiple variables simultaneously (e.g., 2x2 factorial designs) and analyze interactions via ANOVA .
Q. Example Table: Factorial Design Setup
| Independent Variable | Levels | Dependent Variable |
|---|---|---|
| Drug Dosage | Low, High | Patient Recovery Rate |
| Administration Method | Oral, Intravenous |
What steps ensure the reliability and validity of data collected through online surveys?
Level: Basic
Answer:
- Pilot Testing: Conduct a trial run with 10–20 participants to refine question clarity and technical functionality .
- Test-Retest Reliability: Re-administer the survey to a subset of participants after 2 weeks to check response consistency .
- Construct Validity: Align questions with established theoretical frameworks (e.g., using validated psychological scales) .
How can researchers leverage Google Forms for longitudinal studies?
Level: Advanced
Answer:
- Time-Stamped Responses: Enable response receipts to track participation timing .
- Follow-Up Surveys: Use branching logic to send automated reminders or phase-specific questions via email .
- Data Merging: Combine multiple form responses into a master Sheet using unique participant IDs for cohort analysis .
What are best practices for analyzing qualitative data from open-ended Google Forms responses?
Level: Advanced
Answer:
- Thematic Coding: Export text responses to NVivo or Dedoose for sentiment analysis or codebook development .
- Word Frequency Analysis: Use Google Sheets’ "Explore" tool to identify recurring terms or phrases .
- Triangulation: Compare qualitative themes with quantitative trends (e.g., correlating negative feedback with low Likert scores) .
How can researchers address low response rates in surveys distributed via Google Forms?
Level: Basic
Answer:
- Incentivization: Offer participation credits or summary findings to increase engagement .
- Simplified Design: Limit surveys to 5–10 minutes and use progress bars to reduce dropout rates .
- Multi-Channel Distribution: Share links via email, social media, and institutional platforms to broaden reach .
What methodologies support the integration of Google Forms data with experimental simulations?
Level: Advanced
Answer:
- Virtual Scenarios: Embed video or image-based hypothetical situations in forms to simulate real-world conditions .
- Data-Driven Modeling: Export response distributions to MATLAB or Simulink for predictive simulations .
- Real-Time Feedback: Use Sheets’ conditional formatting to trigger automated alerts for critical responses (e.g., safety thresholds in clinical trials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
